Lipophilicity Advantage: XLogP of 1.6 vs. 0.8–0.9 for Unsubstituted Comparators
The computed XLogP3-AA value for 1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine is 1.6, compared to 0.8 for fully aromatic 1H-pyrazolo[3,4-b]pyridine and 0.9 for the N1-unsubstituted tetrahydro analog (4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine) [1]. The ΔlogP of +0.7 to +0.8 relative to these analogs indicates a significantly higher partition into lipid phases, which is a primary determinant of passive membrane permeability and tissue distribution.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP = 1.6 |
| Comparator Or Baseline | 1H-pyrazolo[3,4-b]pyridine (XLogP = 0.8); 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine (XLogP = 0.9) |
| Quantified Difference | +0.7 log units (vs. aromatic); +0.8 log units (vs. tetrahydro unsubstituted) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2025.09.15 |
Why This Matters
A ΔlogP of ~0.7 translates to an approximately 5-fold increase in lipid/water partition coefficient, directly influencing compound distribution in cell-based assays, in vivo PK studies, and chromatographic retention in purification protocols.
- [1] PubChem. XLogP3-AA values: CID 136308310 (1.6), CID 2755850 (0.8), CID 136082580 (0.9). National Center for Biotechnology Information (2025). View Source
